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Cat. No.: B1440997 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for

2,6-Dimethylisonicotinic acid, a key heterocyclic compound with applications in pharmaceutical

and materials science. We present a detailed examination of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for

researchers, scientists, and drug development professionals, offering in-depth interpretations

and field-proven insights into the structural elucidation of this molecule. We delve into the

causality behind experimental choices and provide self-validating protocols to ensure scientific

integrity.

Introduction: The Significance of 2,6-
Dimethylisonicotinic Acid
2,6-Dimethylisonicotinic acid, also known as 2,6-lutidine-4-carboxylic acid, is a pyridine

derivative of significant interest in various fields of chemical research. Its structure, featuring a

pyridine ring substituted with two methyl groups and a carboxylic acid function, makes it a

valuable building block in the synthesis of more complex molecules, including active

pharmaceutical ingredients (APIs). The precise characterization of this molecule is paramount

for its effective utilization, and spectroscopic techniques provide the necessary tools for

unambiguous structural confirmation and purity assessment. This guide will walk you through

the acquisition and interpretation of its key spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for

pyridine carboxylic acids.[1][2] Its ability to form hydrogen bonds with the carboxylic acid

proton ensures that this proton is observable in the ¹H NMR spectrum and not broadened or

exchanged away as can happen in protic solvents like D₂O. Chloroform-d (CDCl₃) can also

be used, but the carboxylic acid proton signal may be broader.

Concentration: A moderate concentration of 10-20 mg of the sample in 0.5-0.7 mL of solvent

is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400

MHz or higher).

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to

achieve good signal dispersion, which is particularly useful for resolving the aromatic

protons.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh approximately 15 mg of 2,6-Dimethylisonicotinic acid

and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures

to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, a relaxation delay of 2 seconds, and a spectral width

covering the range of -1 to 15 ppm.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Workflow for NMR Analysis:

Sample Preparation Data Acquisition Spectral Analysis

Dissolve ~15mg in
0.6mL DMSO-d6

Acquire ¹H NMR Spectrum
(≥400 MHz)

Insert into
spectrometer Acquire ¹³C NMR SpectrumAfter ¹H acquisition Interpret Chemical Shifts,

Integration & Coupling Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for NMR analysis of 2,6-Dimethylisonicotinic acid.

¹H NMR Data and Interpretation
Signal

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Carboxylic Acid ~13.5 (broad) singlet 1H -COOH

Aromatic ~7.9 singlet 2H H-3, H-5

Methyl ~2.5 singlet 6H 2x -CH₃

Interpretation:

Carboxylic Acid Proton (~13.5 ppm): The highly deshielded, broad singlet is characteristic of

a carboxylic acid proton involved in hydrogen bonding. Its downfield shift is a result of the

strong electron-withdrawing effect of the adjacent carbonyl group and its acidic nature.

Aromatic Protons (~7.9 ppm): The two aromatic protons at positions 3 and 5 are chemically

equivalent due to the symmetry of the molecule. They appear as a singlet because there are
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no adjacent protons to couple with. Their chemical shift is in the typical aromatic region for

pyridine rings.

Methyl Protons (~2.5 ppm): The six protons of the two methyl groups at positions 2 and 6 are

also chemically equivalent and appear as a sharp singlet. Their chemical shift is in the

expected region for methyl groups attached to an aromatic ring.

¹³C NMR Data and Interpretation (Predicted)
While a specific experimental spectrum was not found in the initial search, the expected

chemical shifts can be predicted based on known values for similar pyridine and carboxylic acid

derivatives.

Carbon Atom Predicted Chemical Shift (ppm)

C=O ~165-170

C-4 ~145-150

C-2, C-6 ~155-160

C-3, C-5 ~120-125

-CH₃ ~20-25

Interpretation:

Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl carbon is expected to be the

most downfield signal in the aliphatic region, though not as far downfield as ketones or

aldehydes.

Aromatic Carbons (C-2, C-6, C-4, C-3, C-5): The carbons of the pyridine ring will appear in

the aromatic region (typically 120-160 ppm). The carbons directly attached to the nitrogen

(C-2 and C-6) are expected to be the most deshielded among the ring carbons. The carbon

bearing the carboxylic acid group (C-4) will also be significantly downfield. The C-3 and C-5

carbons are expected to be the most upfield of the aromatic signals.

Methyl Carbons (~20-25 ppm): The carbons of the two equivalent methyl groups will appear

in the aliphatic region.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
Rationale for Experimental Choices:

Sampling Method: For a solid sample like 2,6-Dimethylisonicotinic acid, the Potassium

Bromide (KBr) pellet method is a common and effective technique.[3] This involves mixing a

small amount of the sample with dry KBr powder and pressing it into a transparent pellet.

This minimizes scattering of the IR beam. Alternatively, the thin solid film method can be

used by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing

the solvent to evaporate.[4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used due to its high

sensitivity, speed, and signal-to-noise ratio compared to older dispersive instruments.

Step-by-Step Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of 2,6-Dimethylisonicotinic acid with approximately 100-200 mg of dry,

spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder

is obtained.[3]

Transfer the powder to a pellet press.

Pellet Formation: Apply pressure (typically several tons) to the powder in the press to form a

thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Workflow for FTIR Analysis:

Sample Preparation (KBr Pellet) Data Acquisition Spectral Analysis

Grind 1-2mg sample with
~150mg KBr

Press into a
transparent pellet Acquire Background SpectrumPlace in spectrometer Acquire Sample Spectrum Identify Characteristic

Functional Group Absorptions Confirm Molecular Structure

Click to download full resolution via product page

Caption: Workflow for FTIR analysis using the KBr pellet method.

IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment

~3000 (very broad) Strong
O-H stretch (carboxylic acid

dimer)

~2900-3100 Medium
C-H stretch (aromatic and

methyl)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1450 Medium
C=C and C=N stretching

(pyridine ring)

~1300 Medium
C-O stretch and O-H bend

(carboxylic acid)

~900 Medium
O-H out-of-plane bend

(carboxylic acid dimer)

Interpretation:
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O-H Stretch (~3000 cm⁻¹): The very broad absorption centered around 3000 cm⁻¹ is a

hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. This

broadness is due to the strong intermolecular hydrogen bonding.

C-H Stretches (~2900-3100 cm⁻¹): The sharper peaks in this region are attributable to the C-

H stretching vibrations of the methyl groups and the aromatic ring.

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of

the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position can be influenced

by conjugation and hydrogen bonding.

Pyridine Ring Vibrations (~1600, ~1450 cm⁻¹): The absorptions in this region are

characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

C-O Stretch and O-H Bend (~1300 cm⁻¹): This region often contains coupled vibrations of

the C-O stretching and O-H in-plane bending of the carboxylic acid group.

O-H Out-of-Plane Bend (~900 cm⁻¹): A broad absorption in this region is often attributed to

the out-of-plane bending of the hydrogen-bonded O-H group in the carboxylic acid dimer.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Rationale for Experimental Choices:

Ionization Method: Electron Ionization (EI) is a hard ionization technique that imparts

significant energy to the molecule, leading to extensive fragmentation. This provides a

characteristic "fingerprint" fragmentation pattern that is highly useful for structural elucidation

and library matching.

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions

based on their mass-to-charge ratio (m/z).
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Step-by-Step Methodology:

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS). For GC-MS, the sample would first be dissolved in a suitable solvent.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are

separated based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis:

Sample Introduction & Ionization Fragmentation & Detection Spectral Interpretation

Introduce sample into
 high vacuum

Bombard with 70 eV
 electrons (EI) Molecular ion fragments Separate ions by m/z Detect ion abundance Identify Molecular Ion Peak Analyze Fragmentation Pattern Confirm Structure

Click to download full resolution via product page

Caption: General workflow for EI-Mass Spectrometry analysis.

Mass Spectrum Data and Interpretation
m/z Relative Intensity Assignment

151 High [M]⁺• (Molecular Ion)

134 Moderate [M - OH]⁺

106 Moderate [M - COOH]⁺
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Interpretation:

Molecular Ion Peak (m/z 151): The peak at m/z 151 corresponds to the molecular weight of

2,6-Dimethylisonicotinic acid (C₈H₉NO₂), confirming its elemental composition. The presence

of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.

Fragment at m/z 134: This peak arises from the loss of a hydroxyl radical (•OH, 17 Da) from

the molecular ion. This is a common fragmentation pathway for carboxylic acids.[5]

Fragment at m/z 106: This significant fragment corresponds to the loss of the entire carboxyl

group as a radical (•COOH, 45 Da), resulting in a 2,6-dimethylpyridyl cation. This is also a

characteristic fragmentation for carboxylic acids.[5]

Conclusion
The combined application of NMR, IR, and MS provides a robust and unambiguous

characterization of 2,6-Dimethylisonicotinic acid. ¹H and ¹³C NMR spectroscopy confirm the

carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy clearly

identifies the key functional groups, namely the carboxylic acid and the pyridine ring. Mass

spectrometry confirms the molecular weight and provides characteristic fragmentation patterns

that are consistent with the proposed structure. This comprehensive spectroscopic data set

serves as a reliable reference for researchers working with this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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